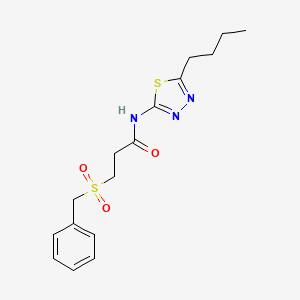
5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide is an organic compound that features a benzamide core substituted with a cyclohexylsulfamoyl group, a methoxy group, and a propyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methoxybenzoic acid with propylamine under dehydrating conditions.
Introduction of the Cyclohexylsulfamoyl Group: The cyclohexylsulfamoyl group can be introduced via a sulfonamide formation reaction, where cyclohexylamine reacts with a sulfonyl chloride derivative of the benzamide core.
Final Assembly: The final compound is obtained by coupling the intermediate products under suitable conditions, often involving catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to scale up the process. This includes:
Batch Processing: Utilizing large reactors to carry out the reactions in batches.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and control over reaction conditions.
Purification Techniques: Employing crystallization, distillation, and chromatography to purify the final product.
化学反応の分析
Types of Reactions
5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 5-(cyclohexylsulfamoyl)-2-hydroxy-N-propylbenzamide.
Reduction: Formation of 5-(cyclohexylamino)-2-methoxy-N-propylbenzamide.
Substitution: Various substituted benzamides depending on the electrophile used.
科学的研究の応用
5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide has several applications in scientific research:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds.
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: Employed in studies to understand its interaction with biological molecules and potential as a biochemical probe.
作用機序
The mechanism of action of 5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
類似化合物との比較
Similar Compounds
5-(cyclohexylsulfamoyl)-2-methoxy-N-butylbenzamide: Similar structure but with a butyl group instead of a propyl group.
5-(cyclohexylsulfamoyl)-2-ethoxy-N-propylbenzamide: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
5-(cyclohexylsulfamoyl)-2-methoxy-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4S/c1-3-11-18-17(20)15-12-14(9-10-16(15)23-2)24(21,22)19-13-7-5-4-6-8-13/h9-10,12-13,19H,3-8,11H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWVGYZGEVZCHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2CCCCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tetrahydrofuran-2-ylmethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B5027547.png)
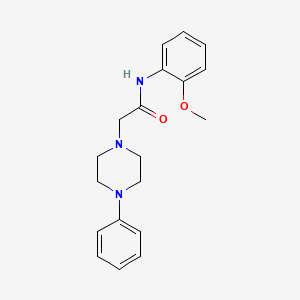
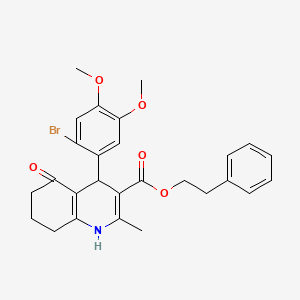
![5-{[2-(1,2-oxazinan-2-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5027590.png)
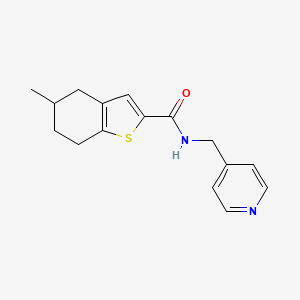
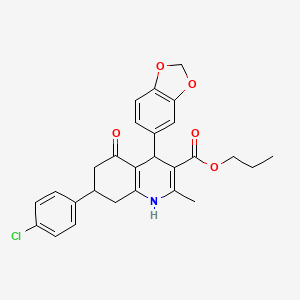
![1,3-dicyclohexyl-5-({[(1-isobutyryl-4-piperidinyl)methyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5027607.png)
![3-chloro-N-{3-[(5-chloro-3-pyridinyl)oxy]-5-nitrophenyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5027610.png)
![N-[(3,5-dimethoxyphenyl)methyl]-2,3-dihydro-1H-inden-5-amine](/img/structure/B5027631.png)
![3-allyl-2-[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-1,3-thiazolidin-4-one](/img/structure/B5027634.png)

![2-{5-[(3-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5027645.png)
![8-[4-(2,4-dimethylphenoxy)butoxy]-2-methylquinoline](/img/structure/B5027648.png)
